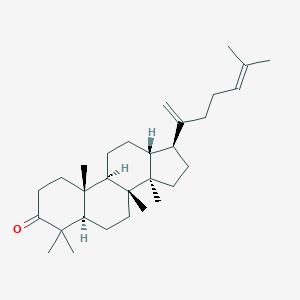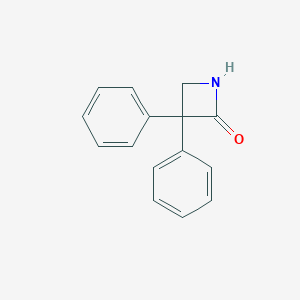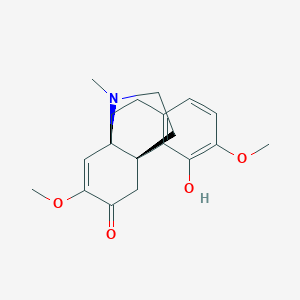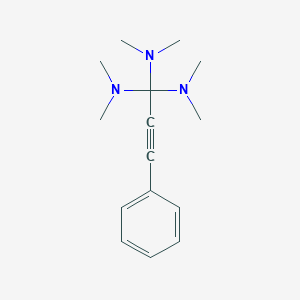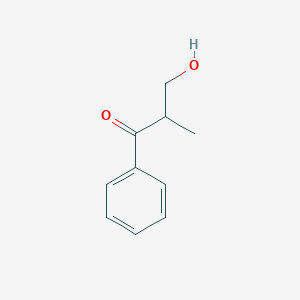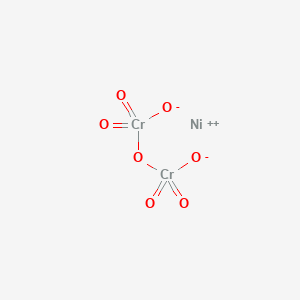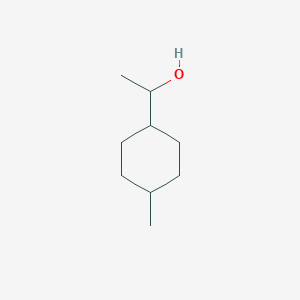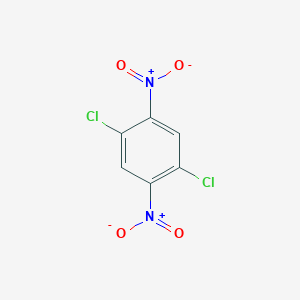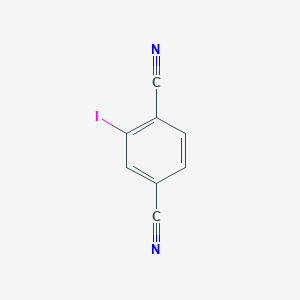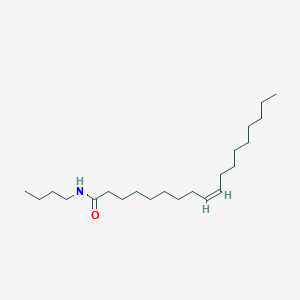
N-Butyloleamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyloleamide is a chemical compound that belongs to the family of fatty acid amides. It is a white crystalline solid with a melting point of 98-100°C. N-Butyloleamide has been widely used in scientific research as a lubricant, plasticizer, and surfactant. In recent years, it has gained attention for its potential therapeutic applications due to its unique properties.
Wirkmechanismus
The exact mechanism of action of N-Butyloleamide is not fully understood. However, it is believed to exert its effects through the modulation of the endocannabinoid system. It has been shown to activate the CB2 receptor, which is involved in the regulation of inflammation and pain.
Biochemische Und Physiologische Effekte
N-Butyloleamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain, improve cognitive function and memory, and protect against neurodegeneration. It has also been shown to have antioxidant and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-Butyloleamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable and can be stored for long periods of time. However, it has some limitations, including its solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on N-Butyloleamide. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of N-Butyloleamide and its potential side effects.
In conclusion, N-Butyloleamide is a promising chemical compound with potential therapeutic applications. Its unique properties make it an attractive target for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic benefits.
Synthesemethoden
N-Butyloleamide can be synthesized through various methods, including the reaction of oleic acid with butylamine, the reaction of butanol with oleic acid chloride, and the reaction of butylamine with oleic acid anhydride. The most commonly used method involves the reaction of oleic acid with butylamine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
N-Butyloleamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models.
Eigenschaften
CAS-Nummer |
18961-61-0 |
|---|---|
Produktname |
N-Butyloleamide |
Molekularformel |
C22H43NO |
Molekulargewicht |
337.6 g/mol |
IUPAC-Name |
(Z)-N-butyloctadec-9-enamide |
InChI |
InChI=1S/C22H43NO/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24)23-21-6-4-2/h12-13H,3-11,14-21H2,1-2H3,(H,23,24)/b13-12- |
InChI-Schlüssel |
WLUWZVUXQSJMCW-SEYXRHQNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCCC |
Andere CAS-Nummern |
18961-61-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



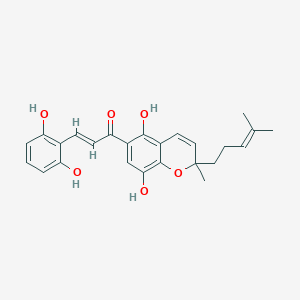
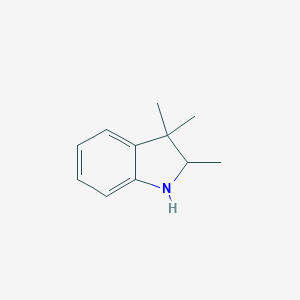
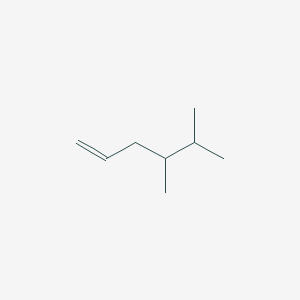
![[(2-Methylbenzyl)thio]acetic acid](/img/structure/B99457.png)
